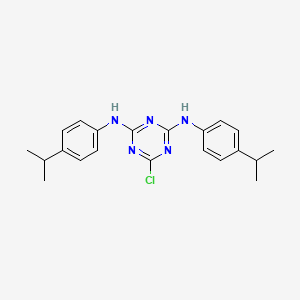

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine, also known as CIPT or 6-chloro-2,4-diaminotriazine, is an organic compound widely used in scientific research. It is a colorless solid that is soluble in many organic solvents, such as ethanol and methanol. CIPT is a versatile compound with a wide range of applications in research and development. It has been used in various fields, such as organic synthesis, catalysis, and biochemistry.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Pyrazolyl Bistriazines

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine has been investigated for its potential in the synthesis of bistriazines, particularly when reacted with 4-aminobenzylamine under microwave irradiation. The study revealed that these bistriazines, featuring a rigid linker, hold promising applications in supramolecular chemistry due to their ability to form extended supramolecular polymers with interesting fluorescence properties. The applications stem from their hydrogen bond formation and complexation with metals when combined with cyanuric and barbituric acid derivatives (Moral et al., 2010).

Thermochemical and Energy Characteristics of Derivatives

The compound and its derivatives have been explored for their thermochemical and energy characteristics. A study measured the standard enthalpies of formation for various compounds, including 6-azido-N2,N4-bis(2,2,2-trinitroethyl)-1,3,5-triazine-2,4-diamine. The findings revealed that these compounds, particularly those with an oxygen saturation coefficient greater than 1.0, could serve as a foundation for designing low-aluminum compositions with specific impulses ranging between 257–260 s, indicating potential applications in the field of energetic materials (Lempert et al., 2020).

Copper(II) Complexes with Substituted Ligands

Research into copper(II) complexes using di-substituted triazine-based ligands, including 6-chloro-N,N,N'N'-tetrakis-pyridin-2-ylmethyl-[1,3,5]triazine-2,4-diamine (L1), has demonstrated the formation of various compounds with distinct structural and magnetic properties. The interactions within these compounds, such as strong π–π interactions and nitrate–π interactions, highlight their potential in diverse applications like molecular self-assembly and magnetic materials (Chu et al., 2011).

Triazine Schiff Base-Based Cationic Gemini Surfactants

The compound has also been utilized in the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These surfactants, characterized by various analytical methods, showed promising properties as antiwear, antifriction, and anticorrosive additives in polyol. This indicates potential industrial applications in lubrication and corrosion protection (Singh et al., 2016).

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5/c1-13(2)15-5-9-17(10-6-15)23-20-25-19(22)26-21(27-20)24-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,23,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXMZLKFJPHBRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)

![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)